molecular formula C6H7ClN2O B3189417 (5-Amino-6-chloropyridin-3-yl)methanol CAS No. 321845-13-0

(5-Amino-6-chloropyridin-3-yl)methanol

Cat. No.: B3189417
CAS No.: 321845-13-0
M. Wt: 158.58 g/mol
InChI Key: WCUMYTNCDWNIHS-UHFFFAOYSA-N
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Description

“(5-Amino-6-chloropyridin-3-yl)methanol” is a chemical compound with the formula C6H7ClN2O. It has a molecular weight of 158.59 . This compound is used for research purposes .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) studied the synthesis of new pyridine derivatives, including those related to (5-Amino-6-chloropyridin-3-yl)methanol, and their antimicrobial activity. They found variable and modest activity against bacteria and fungi in the synthesized compounds (Patel, Agravat, & Shaikh, 2011).

Catalyst-Free Domino Reaction

  • Zhao et al. (2020) developed a catalyst-free domino reaction using compounds similar to this compound. This process synthesized furan derivatives showing significant mortality against Myzus persicae, a type of pest (Zhao et al., 2020).

Microwave-Assisted Synthesis

  • Sharma and Sharma (2014) described a microwave-assisted synthesis method for pharmaceutical pyrazole derivatives, incorporating elements similar to this compound, which provides high yields and clean reactions (Sharma & Sharma, 2014).

Schiff Base and Metal Complex Synthesis

  • Kaya, Daban, and Şenol (2021) worked on the synthesis of Schiff base and Co(II) and Cu(II) metal complexes, including derivatives of this compound. They analyzed the thermal properties and molecular weights of these compounds (Kaya, Daban, & Şenol, 2021).

Anticonvulsant Agents Synthesis

  • Malik and Khan (2014) synthesized new derivatives including this compound, evaluating their anticonvulsant activities. They identified compounds with significant potency and protective indices (Malik & Khan, 2014).

Structural Analysis in XRD Studies

  • Lakshminarayana et al. (2009) conducted structural analysis using X-ray diffraction (XRD) on compounds related to this compound, providing insights into the molecular arrangement and stability of these compounds (Lakshminarayana et al., 2009).

Synthesis and Characterization for Antibacterial Activity

  • Shahana and Yardily (2020) synthesized and characterized novel compounds, including elements similar to this compound, for antibacterial activity, using DFT and docking studies to understand their properties (Shahana & Yardily, 2020).

Mechanism of Action

The mechanism of action of “(5-Amino-6-chloropyridin-3-yl)methanol” is not clear from the available information. It’s worth noting that the mechanism of action for a chemical compound often depends on its intended use, which is not specified for this compound .

Properties

IUPAC Name

(5-amino-6-chloropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUMYTNCDWNIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294628
Record name 5-Amino-6-chloro-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321845-13-0
Record name 5-Amino-6-chloro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321845-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-chloro-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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